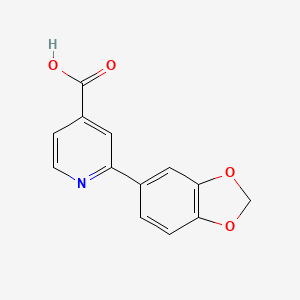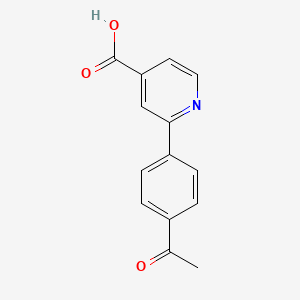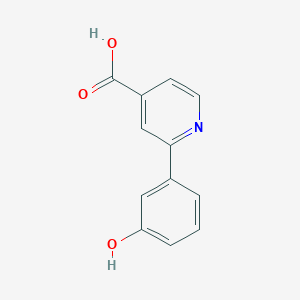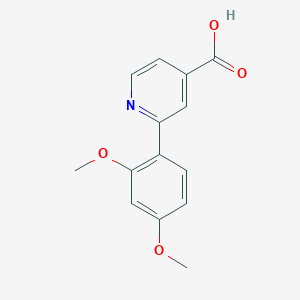![molecular formula C14H9NO2S B6361586 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% CAS No. 1262000-82-7](/img/structure/B6361586.png)
2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95%
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[Benzo(b)thiophen-2-yl]isonicotinic acid (2-BTA) is an organic compound with the molecular formula C10H7NO2S. It is widely used in scientific research as a reagent, a catalyst, and as a ligand for metal complexes. This compound is also known by the abbreviations 2-BTA and 2-BTI. It is a white solid, soluble in water and other organic solvents. This compound has been studied extensively over the past decade due to its unique properties and potential applications.
Aplicaciones Científicas De Investigación
2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% has been used in a wide variety of scientific research applications. It has been used as a reagent for the synthesis of a variety of compounds, including heterocycles and metal complexes. It has also been used as a catalyst in organic reactions, such as the Friedel-Crafts alkylation and the Wittig reaction. In addition, 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% has been used as a ligand for metal complexes, such as palladium and copper, and as a reactant in the synthesis of polymers.
Mecanismo De Acción
2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% is believed to act as a Lewis acid, which is a compound that can act as an electron acceptor. It is believed to act as a Lewis acid by forming a covalent bond with an electron-rich species, such as a proton or an anion. This covalent bond then facilitates the reaction between the electron-rich species and the electron-poor species.
Biochemical and Physiological Effects
2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% can inhibit the growth of certain bacteria and fungi, as well as the growth of certain cancer cells. It has also been shown to have anti-inflammatory and antioxidant properties. In addition, 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% has been found to have an effect on the metabolism of certain drugs, as well as an effect on the activity of certain enzymes.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
The main advantage of using 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% in lab experiments is that it is relatively easy to synthesize and can be used in a variety of reactions. It is also relatively inexpensive and can be stored for long periods of time without degrading. The main limitation of using 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% is that it is not very soluble in water, which can limit its use in certain reactions.
Direcciones Futuras
There are a number of potential future directions for the use of 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% in scientific research. These include further exploration of its potential applications as a reagent, catalyst, and ligand for metal complexes, as well as its potential use in drug development and the synthesis of polymers. Additionally, further research could be conducted into its potential biochemical and physiological effects, as well as its potential to inhibit the growth of certain bacteria and fungi. Finally, further research could also be conducted into its potential to interact with other compounds, as well as its potential uses in the development of new materials.
Métodos De Síntesis
The most common method for the synthesis of 2-[Benzo(b)thiophen-2-yl]isonicotinic acid, 95% is the reaction of 2-bromobenzothiophene with isonicotinic acid in the presence of sodium hydroxide. The reaction is carried out in an aqueous solution of sodium hydroxide at a temperature of about 90°C for about 1 hour. The resulting product is then purified by recrystallization from aqueous ethanol.
Propiedades
IUPAC Name |
2-(1-benzothiophen-2-yl)pyridine-4-carboxylic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H9NO2S/c16-14(17)10-5-6-15-11(7-10)13-8-9-3-1-2-4-12(9)18-13/h1-8H,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOCMDNKZENLRLM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C=C(S2)C3=NC=CC(=C3)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H9NO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
255.29 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![5-[Benzo(b)thiophen-2-yl]nicotinic acid, 95%](/img/structure/B6361516.png)










